molecular formula C51H94O6 B3026072 [3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 4016-52-8

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B3026072
CAS No.: 4016-52-8
M. Wt: 803.3 g/mol
InChI Key: SJWUGKDDADDDHD-YPAXQUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and lauric acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol involves the use of high-purity raw materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:

    Purification of fatty acids: Oleic acid and lauric acid are purified to remove impurities.

    Esterification: The purified fatty acids are reacted with glycerol in the presence of a catalyst.

    Separation and purification: The resulting product is separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release the constituent fatty acids and glycerol.

    Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Transesterification: Methanol or ethanol, along with a catalyst such as sodium methoxide, are commonly used in transesterification reactions.

Major Products:

    Oxidation: Hydroperoxides and other oxidation products.

    Hydrolysis: Oleic acid, lauric acid, and glycerol.

    Transesterification: Methyl or ethyl esters of oleic acid and lauric acid.

Scientific Research Applications

1,2-Dioleoyl-3-Lauroyl-rac-glycerol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases and other enzymes that hydrolyze triacylglycerols, releasing fatty acids that can be used for energy production or other metabolic processes.

Comparison with Similar Compounds

Uniqueness: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is unique due to the presence of lauric acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. The shorter chain length of lauric acid compared to palmitic or stearic acid results in different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWUGKDDADDDHD-YPAXQUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303607
Record name Glyceryl 1,2-dioleate 3-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

803.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4016-52-8
Record name Glyceryl 1,2-dioleate 3-laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4016-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,2-dioleate 3-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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